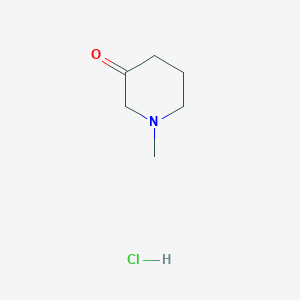

1-メチルピペリジン-3-オン塩酸塩

説明

1-Methylpiperidin-3-one hydrochloride is a chemical compound with the CAS Number: 41511-85-7 . It has a molecular weight of 149.62 . The IUPAC name for this compound is 1-methyl-3-piperidinone hydrochloride . It is a solid substance stored in dry conditions at 2-8°C .

Molecular Structure Analysis

The InChI code for 1-Methylpiperidin-3-one hydrochloride is 1S/C6H11NO.ClH/c1-7-4-2-3-6(8)5-7;/h2-5H2,1H3;1H . This indicates that the compound consists of a six-membered ring with one nitrogen atom and five carbon atoms, one of which is attached to a methyl group and another to a carbonyl group. The compound also includes a hydrochloride group.Physical and Chemical Properties Analysis

1-Methylpiperidin-3-one hydrochloride is a solid substance . It is stored in dry conditions at 2-8°C .科学的研究の応用

有機合成

この化合物は、ルテニウム(II)触媒を用いたsp3 C-H結合活性化および環状アミンのC(3)アルキル化のための反応物として使用できます。 Z-桂皮酸のワンポット合成にも関与しています .

医薬品化学

医薬品化学において、1-メチルピペリジン-3-オン塩酸塩は、医薬品開発に潜在的な用途を持つ非対称尿素の合成のためのビルディングブロックとして役立ちます .

創薬

この化合物のユニークな特性により、抗菌性イミダゾリウム、ピロリジニウム、およびピペリジニウム塩の創製に適しています。 また、パラジウム触媒反応を介してゴニオドミンAなどの複雑な天然物のセグメントを合成するためにも使用できます .

Safety and Hazards

The compound has been classified with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, and H335 . These statements indicate that the compound is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .

作用機序

Mode of Action

It is possible that it interacts with its targets in a way that alters their function, but more research is needed to confirm this .

Biochemical Pathways

Given the lack of information on its targets and mode of action, it is challenging to predict which pathways might be impacted .

Pharmacokinetics

Therefore, its impact on bioavailability is currently unknown .

Result of Action

Without knowledge of its primary targets and mode of action, it is difficult to predict its potential effects .

生化学分析

Biochemical Properties

1-Methylpiperidin-3-one hydrochloride plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cholinesterase enzymes, which are crucial for the breakdown of acetylcholine in the nervous system . The nature of these interactions often involves binding to the active site of the enzyme, thereby inhibiting its activity. This inhibition can lead to an accumulation of acetylcholine, affecting neurotransmission.

Cellular Effects

The effects of 1-Methylpiperidin-3-one hydrochloride on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation . Additionally, 1-Methylpiperidin-3-one hydrochloride can alter gene expression patterns, leading to changes in protein synthesis and cellular responses.

Molecular Mechanism

At the molecular level, 1-Methylpiperidin-3-one hydrochloride exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, its binding to cholinesterase enzymes results in enzyme inhibition, which affects neurotransmitter levels . Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Methylpiperidin-3-one hydrochloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 1-Methylpiperidin-3-one hydrochloride is relatively stable when stored under appropriate conditions (sealed in dry, 2-8°C)

Dosage Effects in Animal Models

The effects of 1-Methylpiperidin-3-one hydrochloride vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as enzyme inhibition and modulation of neurotransmitter levels. At higher doses, it can lead to toxic or adverse effects, including neurotoxicity and disruption of normal cellular functions . Understanding the dosage thresholds and their implications is crucial for its potential therapeutic applications.

Metabolic Pathways

1-Methylpiperidin-3-one hydrochloride is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For example, it may undergo oxidation and reduction reactions catalyzed by cytochrome P450 enzymes, leading to the formation of metabolites that are excreted from the body . These metabolic pathways can influence the compound’s bioavailability and efficacy.

Transport and Distribution

The transport and distribution of 1-Methylpiperidin-3-one hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. For instance, the compound may be transported across cell membranes by organic cation transporters, influencing its intracellular concentration and activity .

Subcellular Localization

The subcellular localization of 1-Methylpiperidin-3-one hydrochloride is essential for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, the compound could localize to the endoplasmic reticulum or mitochondria, where it can interact with specific enzymes and proteins involved in cellular metabolism . Understanding its subcellular distribution is crucial for elucidating its mechanism of action.

特性

IUPAC Name |

1-methylpiperidin-3-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO.ClH/c1-7-4-2-3-6(8)5-7;/h2-5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLRLPMIRFPMIFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC(=O)C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00504937 | |

| Record name | 1-Methylpiperidin-3-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00504937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41511-85-7 | |

| Record name | 1-Methylpiperidin-3-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00504937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methylpiperidin-3-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(methylamino)propyl]oxolane-2-carboxamide](/img/structure/B1354531.png)

![Ethanone, 1-[3-(heptyloxy)phenyl]-](/img/structure/B1354533.png)

![ethyl 3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylate](/img/structure/B1354535.png)

![2-Methylimidazo[1,2-a]pyrimidine-3-carboxylic acid](/img/structure/B1354550.png)

![2,2-Dimethyl-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B1354551.png)